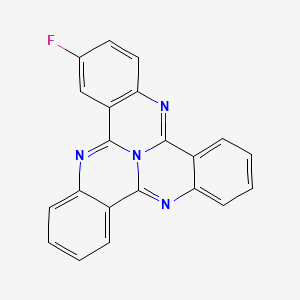
Palladium tetrakis(4-carboxyphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium tetrakis(4-carboxyphenyl)porphyrin: is a complex compound that belongs to the family of porphyrins, which are macrocyclic organic molecules. This compound is characterized by the presence of a palladium metal center coordinated to a porphyrin ring substituted with four carboxyphenyl groups. Porphyrins are known for their unique photochemical and photophysical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of palladium tetrakis(4-carboxyphenyl)porphyrin typically involves the reaction of palladium salts with tetrakis(4-carboxyphenyl)porphyrin ligands. One common method is the coordination of palladium chloride with tetrakis(4-carboxyphenyl)porphyrin in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions: Palladium tetrakis(4-carboxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The porphyrin ring allows for substitution reactions, where different substituents can replace the carboxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Palladium tetrakis(4-carboxyphenyl)porphyrin is widely used as a catalyst in various organic reactions, including carbon-carbon bond formation and oxidation reactions .
Biology: In biological research, this compound is utilized for its photodynamic properties, making it valuable in studies related to light-induced processes in biological systems .
Medicine: The compound’s photodynamic properties also make it a candidate for photodynamic therapy, a treatment method for certain types of cancer. It can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Industry: In industrial applications, this compound is used in the development of sensors and as a component in advanced materials for electronic and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of palladium tetrakis(4-carboxyphenyl)porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy. The palladium center plays a crucial role in facilitating these photochemical reactions .
Comparación Con Compuestos Similares
- Platinum tetrakis(4-carboxyphenyl)porphyrin
- Zinc tetrakis(4-carboxyphenyl)porphyrin
- Copper tetrakis(4-carboxyphenyl)porphyrin
Uniqueness: Palladium tetrakis(4-carboxyphenyl)porphyrin is unique due to its specific photophysical properties and its ability to act as a catalyst in various chemical reactions. The presence of the palladium metal center provides distinct reactivity compared to other metal-substituted porphyrins .
Propiedades
Fórmula molecular |
C48H38N4O8Pd |
|---|---|
Peso molecular |
905.3 g/mol |
Nombre IUPAC |
palladium(2+);4-[10,15,20-tris(4-carboxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H38N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24,33,35,38,40-44,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2 |
Clave InChI |
KGGGMKSQUVEGQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)




![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)

